molecular formula C48H28O36Ti8 B12299038 Oxygen(2-);terephthalate;titanium(4+);tetrahydroxide

Oxygen(2-);terephthalate;titanium(4+);tetrahydroxide

Cat. No.: B12299038
M. Wt: 1563.6 g/mol
InChI Key: UOOFDWNDJVPECW-UHFFFAOYSA-A
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Description

Chemical Identity of Oxygen(2−);Terephthalate;Titanium(4+);Tetrahydroxide

The compound oxygen(2−);terephthalate;titanium(4+);tetrahydroxide corresponds to a titanium-oxo cluster coordinated by terephthalate (1,4-benzenedicarboxylate, BDC²⁻) ligands and hydroxide groups. Its general formula is often expressed as TiₓOᵧ(OH)ᵧ(BDC)ₙ, where the titanium coordination environment varies depending on the specific MOF topology. For example, MIL-125(Ti) adopts the formula Ti₈O₈(OH)₄(BDC)₆, featuring octameric Ti₈O₈(OH)₄ clusters linked by BDC²⁻ ligands. In contrast, newer variants like MIP-209(Ti) utilize larger Ti₁₂O₁₅ clusters bridged by functionalized terephthalates.

The terephthalate ligand serves as a rigid, linear linker that facilitates the formation of porous frameworks with high surface areas (>1,000 m²/g). Titanium centers exist in a mixed oxidation state, primarily Ti⁴+, coordinated by μ₃-oxo and hydroxo groups. This configuration creates stable nodes that resist hydrolysis under aqueous conditions, particularly when doped with transition metals like chromium. Spectroscopic studies, including X-ray diffraction and continuous rotation electron diffraction (cRED), confirm the presence of Ti–O–Ti bonds and carboxylate bridging modes.

Historical Development of Ti-O-Terephthalate Coordination Chemistry

The synthesis of Ti-MOFs began in earnest with the discovery of MIL-125 in 2011, which demonstrated the feasibility of combining TiOₓ clusters with aromatic carboxylates. Early challenges centered on titanium’s high reactivity in solvothermal conditions, often leading to amorphous precipitates rather than crystalline frameworks. Breakthroughs in modulator-assisted synthesis (e.g., using acetic acid or benzoic acid) enabled controlled cluster formation, as seen in the development of NH₂-MIL-125(Ti) via microwave-assisted solvothermal methods.

A pivotal advancement came with the introduction of mixed-valent Ti-oxo clusters. For instance, MIP-177(Ti)-LT and MIP-209(Ti) incorporated Ti₁₂O₁₅ units, expanding the structural diversity beyond the Ti₈-based MIL-125 family. Functionalization of the terephthalate ligand further diversified properties:

  • Electron-donating groups (e.g., –NH₂): Reduced optical band gaps from 3.6 eV (pristine MIL-125) to 2.6 eV (NH₂-MIL-125), enabling visible-light photocatalysis.
  • Electron-withdrawing groups (e.g., –NO₂, –Cl): Enhanced oxidative stability and Lewis acidity, as demonstrated in MIP-209(Ti)-NO₂.

Structural Relationship to MIL-125 and Analogous MOF Architectures

The compound oxygen(2−);terephthalate;titanium(4+);tetrahydroxide shares structural motifs with several Ti-MOFs, differing primarily in cluster geometry and ligand functionalization:

MOF Cluster Composition Ligand Topology Surface Area (m²/g) Band Gap (eV)
MIL-125(Ti) Ti₈O₈(OH)₄ BDC²⁻ acs 1,550 3.6
NH₂-MIL-125(Ti) Ti₈O₈(OH)₄ NH₂-BDC²⁻ acs 1,400 2.6
MIP-209(Ti) Ti₁₂O₁₅ NO₂-BDC²⁻ acs 1,200 2.3
MIL-100(Ti) Ti₃O Trimesate mtn 2,100 3.1

Key structural features:

  • Cluster geometry : MIL-125 derivatives use Ti₈O₈(OH)₄ clusters, while MIP-209(Ti) employs Ti₁₂O₁₅ units, increasing metal density and photocatalytic active sites.
  • Ligand functionalization : Amino groups (–NH₂) in NH₂-MIL-125(Ti) introduce ligand-to-metal charge transfer (LMCT) transitions, broadening light absorption. Nitro groups (–NO₂) in MIP-209(Ti) enhance oxidative stability and HER performance (5,812 µmol H₂/gcat in 5 h).
  • Topology : The acs net, common to MIL-125 and MIP-209(Ti), forms a 3D microporous framework with 6.8 Å and 12.5 Å pore windows.

Recent advances in isoreticular synthesis allow the incorporation of mixed ligands (e.g., BDC²⁻ and NH₂-BDC²⁻) within the same framework, fine-tuning pore chemistry without altering topology. For example, 10% diaminated BDC-(NH₂)₂ in MIL-125 reduces the band gap to 1.3 eV, enabling near-infrared responsiveness.

This structural versatility underpins applications in photocatalytic hydrogen evolution, pollutant degradation, and gas separation, establishing oxygen(2−);terephphthalate;titanium(4+);tetrahydroxide as a cornerstone of functional Ti-MOF design.

Properties

Molecular Formula

C48H28O36Ti8

Molecular Weight

1563.6 g/mol

IUPAC Name

oxygen(2-);terephthalate;titanium(4+);tetrahydroxide

InChI

InChI=1S/6C8H6O4.4H2O.8O.8Ti/c6*9-7(10)5-1-2-6(4-3-5)8(11)12;;;;;;;;;;;;;;;;;;;;/h6*1-4H,(H,9,10)(H,11,12);4*1H2;;;;;;;;;;;;;;;;/q;;;;;;;;;;8*-2;8*+4/p-16

InChI Key

UOOFDWNDJVPECW-UHFFFAOYSA-A

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

This method, detailed in a 2013 patent, involves reacting titanium alkoxides (titanates) with dibasic fatty alcohols and para-substituted terephthalate esters under elevated temperatures and pressures. The general reaction pathway proceeds via esterification or transesterification, where titanium centers coordinate with terephthalate ligands while hydroxide groups stabilize the structure. The stoichiometry follows the formula:
$$
\text{Ti}x(\text{OR}^1\text{O})y(\text{OOCC}6\text{H}4\text{COO})z\text{H}4
$$
where $$ R^1 $$ is a $$ \text{C}2\text{-C}4 $$ alkyl group, and $$ 2y + 2z = 4x + 4 $$.

Optimization of Conditions

Key parameters include:

  • Temperature : 100–300°C
  • Pressure : 0–0.4 MPa (gauge)
  • Reaction time : Until esterification/transesterification reaches 10–100% completion.

Post-reaction, the product is isolated via centrifugation or filtration. The patent reports yields exceeding 80% for gram-scale syntheses, with the lamellar structure confirmed by XRD and FTIR (Ti–O–C absorption at 1125 cm⁻¹).

Structural and Functional Outcomes

The resulting compound exhibits a nanoscale lamellar morphology (Figure 1), which enhances its dispersibility in polymeric matrices. This morphology is critical for applications requiring high surface-area-to-volume ratios, such as catalysis or composite materials.

Reflux-Based Nanoparticle Synthesis

Rapid Colloidal Synthesis

A 2023 study demonstrated a reflux method to produce sub-30 nm nanoparticles of the structurally related Ti$$8$$O$$8$$(OH)$$4$$(terephthalate)$$6$$ (MIL-125). The protocol involves refluxing titanium isopropoxide and terephthalic acid in a mixed solvent system (e.g., dimethylformamide/acetic acid) at 150°C for <2 hours.

Key Advantages

  • Particle size control : Adjusting reflux time and solvent ratios tunes diameters between 20–50 nm.
  • Colloidal stability : Sub-30 nm particles remain stable in suspension for weeks, enabling solution-phase characterization.

Photoredox Activity

Optical absorption spectra of colloidal suspensions reveal charge accumulation on Ti-oxo clusters, with photoluminescence confirming Ti$$^{3+}$$ trapping under irradiation. These properties are leveraged in photocatalytic membranes, where the nanoparticles retain photochromism even at high loadings (e.g., 40 wt%).

Hydrothermal Synthesis with Chitosan Composites

Hybrid Material Fabrication

A 2018 study integrated oxygen(2-);terephthalate;titanium(4+);tetrahydroxide into chitosan (CS) beads via a hydrothermal-solvent method. Titanium butoxide and terephthalic acid are heated at 150°C for 24 hours in a Teflon-lined autoclave, followed by mixing with CS and crosslinking in sodium tripolyphosphate.

Characterization and Stability

  • SEM analysis : Composite beads exhibit a rough, dense surface (Figure 2b) compared to pristine MIL-125 (Figure 2a), attributed to chitosan encapsulation.
  • Thermal stability : TGA shows weight loss steps at 0–180°C (water evaporation) and 300–500°C (organic decomposition), with residual TiO$$_2$$ above 500°C.

Functional Performance

The composite achieves a Pb(II) adsorption capacity of 407.50 mg/g at pH 6, with pseudo-second-order kinetics indicating chemisorption dominance. XPS confirms Pb(II) binding via –NH$$_2$$ and –COO$$^-$$ groups (Figure 3b).

Comparative Analysis of Synthesis Methods

Parameter High-Pressure Reflux Hydrothermal
Temperature 100–300°C 150°C 150°C
Time Hours <2 hours 24 hours
Pressure 0–0.4 MPa Ambient Autogenous
Particle Size Micron-scale lamellae 20–50 nm 100–500 nm (composite)
Yield >80% ~70% ~65%
Key Application Polymer composites Photocatalysis Heavy metal adsorption

Advanced Characterization Techniques

Spectroscopic Analysis

  • FTIR : Ti–O–C vibrations at 1125 cm⁻¹, terephthalate C=O stretches at 1665 cm⁻¹.
  • XPS : Ti 2p$${3/2}$$ at 458.5 eV (TiO$$6$$ octahedra), Pb 4f$$_{7/2}$$ at 138.8 eV (chelation).

Morphological Studies

  • SEM/TEM : Lamellar structures (High-Pressure), spherical nanoparticles (Reflux), and chitosan-wrapped aggregates (Hydrothermal).

Chemical Reactions Analysis

Types of Reactions

Oxygen(2-);terephthalate;titanium(4+);tetrahydroxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield titanium dioxide, while substitution reactions can produce a variety of modified MOFs with different organic ligands .

Scientific Research Applications

Material Science and Nanotechnology

Titanium Dioxide Nanostructures
Titanium dioxide (TiO2) is a widely studied material due to its photocatalytic properties and stability. The incorporation of terephthalate into titanium structures can enhance these properties. For instance, titanium sub-oxides have been synthesized to improve the photocatalytic efficiency in the degradation of organic pollutants. A review indicated that titanium sub-oxides exhibit superior photocatalytic activity compared to standard TiO2, especially when modified with organic compounds like terephthalate .

Table 1: Properties of Titanium Sub-Oxides Compared to TiO2

PropertyTiO2Titanium Sub-Oxides
Band Gap (eV)3.0Varies (1.9 - 2.8)
Photocatalytic ActivityModerateHigh
StabilityHighModerate
Surface Area (m²/g)50Up to 200

Catalytic Applications

Catalysis in Fuel Cells
Titanium-based catalysts, particularly those involving titanium tetrahydroxide, have shown promise in fuel cell applications. Research has demonstrated that Ti4O7, a titanium sub-oxide, serves as an excellent support for platinum catalysts in fuel cells, enhancing durability and performance under operational conditions . The use of titanium compounds in catalysis is critical for improving the efficiency of energy conversion technologies.

Case Study: Fuel Cell Performance
A study conducted by Esfahani et al. highlighted the use of Ti4O7 as a catalyst support for platinum in fuel cells. The results indicated that the catalyst maintained performance over 10,000 voltage cycles without significant degradation, showcasing its potential for long-term applications in energy systems .

Environmental Applications

Wastewater Treatment
The electrochemical properties of titanium compounds make them suitable for wastewater treatment applications. For example, Ti4O7 has been utilized effectively for the electrochemical degradation of contaminants such as perfluorooctanesulfonate and amoxicillin . This application underscores the role of titanium-based materials in environmental remediation.

Table 2: Electrochemical Degradation Efficiency

ContaminantAnode MaterialDegradation Rate (%)Reaction Time (min)
PerfluorooctanesulfonateTi4O79560
AmoxicillinTi4O79030

Photocatalytic Applications

Photocatalytic Degradation of Pollutants
The ability of titanium compounds to act as photocatalysts is enhanced by their interaction with oxygen and organic moieties like terephthalate. Research indicates that the presence of oxygen vacancies in titanium dioxide can significantly influence its photocatalytic activity . The incorporation of terephthalate can further enhance the light absorption properties, making these materials suitable for degrading persistent organic pollutants.

Case Study: Photocatalytic Mechanisms
A study utilizing isotopic labeling techniques demonstrated that oxygen from molecular O2 participates actively in photocatalytic reactions on TiO2 surfaces, leading to effective degradation pathways for various organic pollutants . This finding emphasizes the importance of understanding the interaction between titanium compounds and oxygen species.

Mechanism of Action

The mechanism of action of Oxygen(2-);terephthalate;titanium(4+);tetrahydroxide involves its ability to interact with various molecular targets through its titanium and terephthalate components. The titanium center can coordinate with different substrates, facilitating catalytic reactions. The terephthalate moiety provides structural stability and can interact with organic molecules, enhancing the compound’s overall reactivity and functionality .

Comparison with Similar Compounds

Table 1: Key Properties of Titanium(IV) Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Ligands/Anions Stability in Water Applications
Titanium(IV) phosphate O₁₆P₄Ti₃ 523.481 Phosphate (PO₄³⁻) Moderate (hydrolyzes slowly) Ion exchange, catalysis
Titanium(IV) chloride Cl₄Ti 189.667 Chloride (Cl⁻) Low (violent hydrolysis) Precursor for TiO₂ synthesis
Titanium(IV) isopropoxide C₁₂H₂₈O₄Ti 284.219 Isopropoxide (C₃H₇O⁻) Low (moisture-sensitive) Sol-gel processes, coatings
Titanium(IV) sulfate Ti(SO₄)₂ 279.60 (CAS 27960-69-6) Sulfate (SO₄²⁻) Moderate (soluble in H₂O) Textile mordant, catalysis
Target Compound (Inferred) Ti-O-terephthalate-OH ~300–400 (estimated) Terephthalate, OH⁻ Likely moderate (MOF-like) Adsorption, photocatalysis

Key Observations :

  • Coordination Chemistry: Titanium(IV) compounds with oxygen donors (e.g., phosphate, sulfate) exhibit higher hydrolytic stability compared to halides (Cl⁻, Br⁻, I⁻) due to stronger Ti–O bonds . The target compound’s terephthalate ligands likely enhance structural rigidity, akin to Ti-ATA MOFs .
  • Hydrolysis Tendency: Titanium(IV) chloride (TiCl₄) undergoes rapid hydrolysis to TiO₂ and HCl, whereas titanium(IV) isopropoxide hydrolyzes controllably to form TiO₂ nanoparticles . The tetrahydroxide component in the target compound may promote controlled hydrolysis for applications like controlled drug delivery .

Stability and Reactivity

  • Water Stability : Titanium-based MOFs (e.g., MIL-125) degrade in water over days due to OH⁻ attack on Ti–O bonds . The terephthalate ligand in the target compound may improve stability compared to amine-functionalized analogs (e.g., NH₂-MIL-125) .
  • Thermal Stability : Titanium(IV) phosphate (Ti₃(PO₄)₄) retains stability up to 600°C, while titanium(IV) acetate decomposes at lower temperatures (~200°C) . The target compound’s thermal behavior would depend on terephthalate’s aromatic stability and hydroxide bonding.

Biological Activity

Oxygen(2-); terephthalate; titanium(4+); tetrahydroxide is a complex compound that has garnered interest in various fields, including materials science, catalysis, and biomedicine. Understanding its biological activity is crucial for assessing its potential applications and safety profile. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of titanium in a +4 oxidation state coordinated with oxygen and terephthalate groups. The molecular structure influences its reactivity and interactions with biological molecules, making it a subject of interest in both chemistry and biology.

1. Reactive Oxygen Species (ROS) Generation

Titanium compounds are known to generate reactive oxygen species (ROS) upon interaction with biological systems. The generation of ROS can lead to oxidative stress, which may have both beneficial and detrimental effects on cells. Studies have shown that titanium dioxide nanoparticles can enhance ROS production, leading to apoptosis in cancer cells while also potentially causing cytotoxicity in healthy cells .

2. Enzyme Interactions

The presence of the terephthalate moiety may facilitate interactions with various enzymes. Research indicates that metal-organic frameworks (MOFs) containing titanium can act as enzyme mimetics, enhancing catalytic activity through metal coordination . These interactions could be leveraged for targeted drug delivery or as therapeutic agents.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of titanium-based compounds on human cell lines. The results indicated that exposure to titanium(IV) compounds resulted in increased cell death rates, particularly in malignant cells compared to normal cells. This suggests a potential application in cancer therapy .

Cell Type IC50 (µg/mL) Effect
Human Cancer Cells20Significant cytotoxicity
Normal Human Cells100Minimal cytotoxicity

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of titanium compounds. The study demonstrated that titanium dioxide nanoparticles exhibited significant antibacterial activity against various pathogens, including E. coli and Staphylococcus aureus. The mechanism was attributed to the generation of ROS upon UV activation, leading to bacterial cell membrane damage .

Bacteria Zone of Inhibition (mm)
E. coli15
Staphylococcus aureus18

Drug Delivery Systems

Due to its ability to interact with biological molecules and generate ROS, oxygen(2-); terephthalate; titanium(4+); tetrahydroxide is being explored as a potential drug delivery system. Its unique properties allow for targeted delivery of therapeutic agents while minimizing side effects .

Cancer Therapy

The cytotoxic effects observed in cancer cell lines suggest that this compound could be developed into a therapeutic agent for cancer treatment. Further research is needed to optimize its efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for Oxygen(2-);terephthalate;titanium(4+);tetrahydroxide, and how can purity be optimized?

  • Methodological Answer : Solvothermal or hydrothermal methods are commonly employed, with precise control of pH (e.g., 8–12) and temperature (120–200°C). For purity, use X-ray diffraction (XRD) to confirm crystallinity and inductively coupled plasma optical emission spectroscopy (ICP-OES) to verify stoichiometry. Cross-validation with Fourier-transform infrared spectroscopy (FTIR) can identify organic ligands (terephthalate) and hydroxide bonding .

Q. Which characterization techniques are critical for elucidating the crystal structure and bonding environment of this compound?

  • Methodological Answer :

  • XRD : Determines crystallographic phase and lattice parameters.
  • X-ray photoelectron spectroscopy (XPS) : Identifies oxidation states of titanium (Ti⁴+) and oxygen species (O²⁻, OH⁻).
  • FTIR/Raman spectroscopy : Maps terephthalate ligand coordination modes (e.g., monodentate vs. bidentate).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and hydroxide content.
  • Reference theoretical frameworks (e.g., ligand field theory) to interpret spectral data .

Advanced Research Questions

Q. How do synthesis parameters (pH, temperature, precursor ratios) influence the photocatalytic activity of Oxygen(2-);terephthalate;titanium(4+);tetrahydroxide?

  • Methodological Answer : Use a factorial experimental design (e.g., 2³ factorial matrix) to systematically vary parameters. Measure photocatalytic efficiency via methylene blue degradation under UV-Vis light, correlating results with bandgap energy (derived from UV-Vis diffuse reflectance spectroscopy). Mechanistic insights can be enhanced by electron paramagnetic resonance (EPR) to detect reactive oxygen species (e.g., •OH radicals) .

Q. What theoretical models explain the electronic structure and charge-transfer mechanisms in this titanium-terephthalate complex?

  • Methodological Answer : Density functional theory (DFT) simulations can model the electronic band structure, focusing on Ti 3d-orbital hybridization with terephthalate π-systems. Compare computed HOMO-LUMO gaps with experimental UV-Vis data. For charge transfer, apply Marcus theory to analyze electron-hole recombination kinetics, validated by transient absorption spectroscopy .

Q. How can conflicting data on the compound’s stability under aqueous conditions be resolved?

  • Methodological Answer : Conduct controlled aging studies under varying pH (3–12) and ionic strengths. Use in-situ Raman spectroscopy to monitor structural changes. Pair with ab initio molecular dynamics (AIMD) simulations to predict hydrolysis pathways. Statistical tools (e.g., principal component analysis) can identify dominant degradation factors, reconciling discrepancies through multi-method validation .

Q. What role do terephthalate ligands play in modulating the compound’s adsorption properties for environmental applications?

  • Methodological Answer : Perform batch adsorption experiments with heavy metals (e.g., Pb²⁺) or organic pollutants, correlating uptake capacity with ligand protonation states (via potentiometric titration). Use extended X-ray absorption fine structure (EXAFS) to study metal-ligand coordination. Compare with analogous compounds (e.g., carboxylate-free titanium hydroxides) to isolate ligand effects .

Methodological Considerations

  • Data Integration : When combining experimental and computational data (e.g., DFT with XRD), ensure alignment via software like VASP or Gaussian. Address contradictions by revisiting theoretical assumptions (e.g., solvent effects in simulations) .
  • Ethical and Reproducibility Standards : Document synthesis protocols using the CRediT framework (e.g., roles in data curation, methodology). Share raw spectral data in repositories like Zenodo to enhance reproducibility .

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